molecular formula C15H20ClNO4S B13315779 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate

Cat. No.: B13315779
M. Wt: 345.8 g/mol
InChI Key: NZWHBLARDIREOA-UHFFFAOYSA-N
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Description

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is a chemical compound with the molecular formula C15H20ClNO4S It is characterized by the presence of a benzyl group, a carbamate group, and a cyclopentyl ring substituted with a chlorosulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate typically involves the reaction of benzyl carbamate with a cyclopentylmethyl chloride derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The chlorosulfonyl group is introduced through the reaction of the cyclopentylmethyl intermediate with chlorosulfonyl isocyanate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the target and context .

Comparison with Similar Compounds

Comparison: Compared to its analogs, Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is unique due to the specific ring size and substitution pattern, which can influence its reactivity and interaction with biological targets. The cyclopentyl ring provides a distinct steric and electronic environment that can affect the compound’s chemical behavior and biological activity .

Properties

Molecular Formula

C15H20ClNO4S

Molecular Weight

345.8 g/mol

IUPAC Name

benzyl N-[[1-(chlorosulfonylmethyl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C15H20ClNO4S/c16-22(19,20)12-15(8-4-5-9-15)11-17-14(18)21-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18)

InChI Key

NZWHBLARDIREOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

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